Retronecine

Description

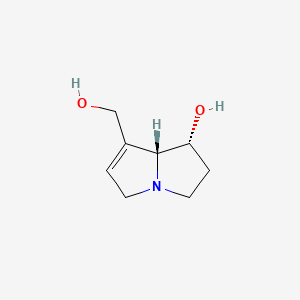

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSJELVDQOXCHO-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC=C(C2C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC=C([C@@H]2[C@@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020156 | |

| Record name | Retronecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

80 °C @ 0.01 mm Hg | |

| Record name | (+)-RETRONECINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very sol in water, alc; sol in acetone; slightly sol in ether, In water, 8X10+5 mg/L @ 25 °C /Estimated/ | |

| Record name | (+)-RETRONECINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5X10-5 mm Hg @ 25 °C /Estimated/ | |

| Record name | (+)-RETRONECINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone | |

CAS No. |

480-85-3 | |

| Record name | Retronecine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retronecine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retronecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETRONECINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5723M6II | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-RETRONECINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

119-120 °C | |

| Record name | (+)-RETRONECINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Natural Occurrence and Distribution of Retronecine and Its Derivatives

Botanical Sources and Phytochemical Analysis

Family Apocynaceae

The Apocynaceae family is known for its diverse specialized metabolites, and pyrrolizidine (B1209537) alkaloids, particularly those of the retronecine type, have been identified in several of its lineages. A systematic survey of the Apocynaceae family revealed the presence of this compound-type PAs in numerous species, especially within the APSA clade researchgate.netresearchgate.netnih.gov. High confidence identification of PAs was made in seven out of eight sampled genera from the tribe Echiteae. Furthermore, PAs were reported with moderate confidence in the Malouetieae tribe, including Galactophora schomburgkiana and Eucorymbia alba, and with low confidence in Holarrena pubescens, Holarrena curtisii, and Kibatalia macrophylla. Candidate PAs, potentially of the this compound type, were also proposed in species of Wrightia (Wrightieae) and Marsdenia (Marsdenieae) researchgate.netresearchgate.netnih.gov. Prestonia amabilis, a species within the Apocynaceae family, has been documented to contain novel this compound monoesters, with the highest PA levels found in its flowers bioone.org.

Ecological Role of this compound in Plant-Herbivore Interactions

Pyrrolizidine alkaloids, with this compound as a key structural component, are synthesized by plants primarily as a defense mechanism against herbivores, insects, and pathogens wikipedia.orgmdpi.comontosight.aiscribd.com. These alkaloids can deter feeding, reduce growth, or even prove toxic to many insect species. For instance, the arctiine moth Utetheisa ornatrix sequesters PAs, including those derived from the this compound base, from its host plants, such as species of Crotalaria, and utilizes them for chemical defense against predators like spiders wikipedia.orgplos.org. The effectiveness of this defense is often dose-dependent, with higher concentrations of sequestered PAs conferring greater protection plos.org.

In plants of the Senecio genus, PAs serve as major defense compounds. Specialist herbivores have evolved adaptations to tolerate or utilize these alkaloids, sometimes employing them for their own defense, while generalist herbivores may be deterred by their presence nih.gov. The specific effects of PAs can vary significantly between different herbivore species, potentially influencing the diversity of PA profiles maintained within plant populations due to differential selection pressures nih.gov. This compound derivatives have also demonstrated antimicrobial activity against bacteria and antifungal properties against Fusarium oxysporum, suggesting a broader ecological role beyond herbivore deterrence wikipedia.org.

Environmental Contamination and Exposure Pathways

Due to their widespread presence in plants and their toxic nature, pyrrolizidine alkaloids, including this compound, can enter the environment and pose risks through various contamination pathways.

Food Products (e.g., Honey, Milk, Grains, Eggs)

Pyrrolizidine alkaloids are known contaminants of various food products, often entering the food chain through indirect routes.

Honey: Honey can become contaminated when bees forage on plants that produce PAs, such as Echium vulgare or Senecio jacobea scielo.org.mxplantaanalytica.comresearchgate.netmdpi.comnih.govd-nb.infoscispace.comresearchgate.netfoodstandards.govt.nz. Studies have detected PAs, including this compound-type alkaloids, in honey samples across different regions, with concentrations varying significantly depending on the floral sources. Some medical honeys intended for wound care have also been found to contain PAs nih.gov.

Milk: Dairy animals consuming fodder contaminated with PA-producing plants can transfer these alkaloids to their milk. While concentrations in milk are generally low, often due to dilution during processing, PAs and their metabolites have been detected mdpi.commdpi.comscispace.comresearchgate.netfoodstandards.govt.nzfood.gov.uknih.govfood.gov.uktandfonline.com. Senecio species and plants from the Boraginaceae family are identified as potential sources of PAs in milk nih.gov.

Grains: Contamination of cereal crops with weeds containing PAs is a significant pathway for human exposure. Historical outbreaks of PA poisoning have been linked to contaminated grain fields, such as millet fields wikipedia.orgmdpi.commdpi.comfoodstandards.govt.nzfood.gov.ukresearchgate.net.

Eggs: Pyrrolizidine alkaloids can also be found in eggs, with evidence suggesting transfer from the feed of laying hens. Studies have reported the presence of PAs in eggs, though typically at low levels mdpi.comscispace.comfoodstandards.govt.nzfood.gov.uknih.govfood.gov.ukcore.ac.uktandfonline.com.

Herbal Remedies and Traditional Medicines

The use of herbal remedies and traditional medicines is another significant route for human exposure to pyrrolizidine alkaloids. Many plants used in traditional practices, such as those from the Senecio, Crotalaria, and Boraginaceae families, naturally contain PAs wikipedia.orgingentaconnect.commdpi.comnih.govwikipedia.orgunigoa.ac.inscribd.comeuropa.eu. Despite the known toxicity of PAs, their use persists in some traditional healing systems, leading to potential health risks ingentaconnect.commdpi.comresearchgate.neteuropa.eujfda-online.comrsc.org. Research efforts are underway to develop rapid analytical methods for detecting PAs in herbal medicines to ensure their safety rsc.org.

Compound List

this compound

Pyrrolizidine alkaloids (PAs)

Lycopsamine-type PAs

Senecionine-type PAs

Heliotridine-type PAs

Otonecine-type PAs

Platynecine-type PAs

Ideamine A

5′-demethyllycopsamine

5′-demethylisolycopsamine

Echimidine N-oxide

Leptanthine

Echimiplatine

Heliotrine

Europine

Seneciphylline

Senecivernine

Usaramine

Florosenine

Sengkirkine

Doronine

Intermedine

Riddelliine N-oxide

Pyrrolizidine alkaloid N-oxides (PANOs)

Pyrrolic metabolites

DHPA (dehydro-pyrrolizidine alkaloid)

Pyrrole–GSH conjugates

Pyrrole–protein adducts

Biosynthesis of Retronecine

Precursor Incorporation and Pathway Elucidation

The foundational work in understanding retronecine biosynthesis involved feeding plants, such as various Senecio species, with isotopically labeled compounds and tracing their incorporation into the final alkaloid structure. nih.govresearchgate.netrsc.org These tracer studies were crucial in identifying the primary building blocks and key intermediates of the pathway.

Early biosynthetic experiments using 14C-labeled precursors in plants like Crotalaria spectabilis and Senecio species demonstrated that L-ornithine is efficiently incorporated into the necine base of pyrrolizidine (B1209537) alkaloids, specifically this compound. nih.gov These studies confirmed that two C4 units derived from ornithine are utilized to generate the pyrrolizidine skeleton. acs.org Degradation studies of this compound derived from [2-14C]-ornithine and [5-14C]-ornithine showed that C-2 and C-5 of ornithine become equivalent during the biosynthesis, suggesting the involvement of a symmetrical intermediate. nih.govrsc.org

The equivalence of C-2 and C-5 of ornithine pointed towards the formation of the symmetrical diamine, putrescine (1,4-diaminobutane), as a key intermediate. nih.gov Feeding experiments with labeled putrescine confirmed its role as a direct precursor for this compound. researchgate.netrsc.orgrsc.org Studies using [1,4-13C2]- and [2,3-13C2]-putrescine demonstrated that two molecules of putrescine are incorporated into each molecule of this compound, further supporting the pathway. rsc.orgrsc.org The conversion of L-arginine and L-ornithine to putrescine establishes a clear link between primary amino acid metabolism and the specialized pathway of PA biosynthesis. nih.gov

Further investigations revealed that the polyamines spermidine (B129725) and spermine (B22157) are also efficient precursors for this compound biosynthesis. rsc.orgrsc.orgrsc.org Isotopic labeling studies showed that these molecules are incorporated into the pyrrolizidine ring. researchgate.netrsc.org Specifically, the aminobutyl moiety of spermidine is utilized in the formation of homospermidine, a crucial subsequent intermediate. nih.gov The involvement of these common polyamines highlights the recruitment of primary metabolic pathways for the synthesis of specialized defensive compounds.

A critical finding from labeling experiments was the consistent indication of a symmetrical C4-N-C4 intermediate. researchgate.netrsc.orgrsc.org Experiments using putrescine doubly labeled with 15N and 13C showed a labeling pattern in this compound consistent with the formation of this type of symmetrical compound. researchgate.netrsc.org This key intermediate was identified as homospermidine. researchgate.netrsc.org The incorporation of 14C-labeled homospermidine into this compound without significant breakdown confirmed its role as the first pathway-specific intermediate in PA biosynthesis. nih.govrsc.org Homospermidine is formed from two molecules of putrescine, or by the transfer of an aminobutyl group from spermidine to putrescine. nih.govnih.gov

| Precursor | Key Finding from Labeling Studies | Reference |

|---|---|---|

| L-Ornithine | Provides the initial C4 units for the pyrrolizidine ring; C-2 and C-5 become equivalent. | nih.govrsc.org |

| Putrescine | Confirmed as a symmetrical intermediate derived from ornithine; two molecules are incorporated. | researchgate.netrsc.orgrsc.org |

| Spermidine | Serves as an efficient precursor, donating an aminobutyl group for homospermidine formation. | rsc.orgnih.gov |

| Homospermidine | Identified as the key symmetrical C4-N-C4 intermediate, the first committed step in the pathway. | rsc.orgrsc.org |

Enzymatic Mechanisms in this compound Biosynthesis

While feeding experiments identified the precursors and intermediates, understanding the biosynthesis at a molecular level required the characterization of the enzymes catalyzing the key reactions.

The first committed and pathway-specific step in this compound biosynthesis is the formation of homospermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). researchgate.netpnas.org HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine to form homospermidine. nih.govnih.gov Unlike its substrates, which are part of the dynamic primary polyamine pool, homospermidine is exclusively channeled into PA biosynthesis. nih.govoup.com

| Characteristic | Description | Reference |

|---|---|---|

| Function | Catalyzes the formation of homospermidine from putrescine and spermidine. | nih.govnih.gov |

| Cofactor | Requires NAD+ for its catalytic activity. | nih.gov |

| Significance | Represents the first committed step in the pyrrolizidine alkaloid biosynthetic pathway. | researchgate.netpnas.org |

| Evolutionary Origin | Evolved from deoxyhypusine (B1670255) synthase (DHS) via gene duplication. | pnas.orgnih.govnih.gov |

Evolutionary studies have revealed a fascinating origin for HSS. Sequence analysis shows that the HSS gene evolved from the highly conserved gene for deoxyhypusine synthase (DHS) through one or more gene duplication events. pnas.orgnih.gov DHS is an essential enzyme in primary metabolism across all eukaryotes, involved in the post-translational activation of the translation initiation factor 5A (eIF5A). nih.govpnas.org Following gene duplication, the new gene copy (HSS) underwent changes, losing its ability to bind the eIF5A precursor protein but retaining and enhancing the side activity of DHS, which is the ability to synthesize homospermidine. oup.comnih.gov This evolutionary event represents a clear case of recruitment from a primary metabolic gene to create a novel function in secondary metabolism, likely driven by the selective pressure of herbivory. pnas.org

Stereochemical Aspects of Hydroxylation and Double Bond Formation

The later stages of this compound biosynthesis, specifically the hydroxylation at the C-7 position and the introduction of the 1,2-double bond, are governed by strict stereochemical control. Research involving feeding experiments with stereospecifically labeled precursors has elucidated the precise orientation of these reactions.

Hydroxylation at C-7: Studies utilizing chirally labeled putrescines in Senecio isatideus have demonstrated that the hydroxylation event at the C-7 position of the necine base proceeds with a retention of configuration. rsc.org This indicates that the hydroxylating enzyme recognizes and acts upon a specific face of the substrate molecule, ensuring the correct stereochemistry of the resulting hydroxyl group, which is crucial for the final structure of this compound.

Double Bond Formation: The desaturation of the pyrrolizidine ring to form the 1,2-double bond is a highly stereospecific process. Isotopic labeling experiments have shown that this reaction involves the removal of the pro-S hydrogen atom from C-2, while the pro-R hydrogen at the same position is retained. rsc.org This selective removal of a specific proton demonstrates the enzymatic control over the geometry of the transition state during the dehydrogenation reaction.

The table below summarizes the key stereochemical events in the formation of this compound from its saturated precursor.

| Reaction | Position | Stereochemical Outcome |

| Hydroxylation | C-7 | Retention of Configuration |

| Double Bond Formation | C-2 | Removal of pro-S Hydrogen, Retention of pro-R Hydrogen |

These stereospecific transformations are critical in converting the initial saturated pyrrolizidine scaffold into the functionally active this compound base.

Molecular and Genetic Basis of this compound Biosynthesis

The molecular and genetic framework for the biosynthesis of this compound is best understood at its initial committed step, with the later enzymatic steps still being areas of active investigation.

The first pathway-specific enzyme, homospermidine synthase (HSS), is well-characterized. nih.gov HSS catalyzes the formation of homospermidine from putrescine and spermidine, a crucial entry point into the pyrrolizidine alkaloid pathway. pnas.org Genetic and phylogenetic analyses have revealed a fascinating evolutionary origin for the HSS gene. It has been shown to have evolved from the gene encoding deoxyhypusine synthase (DHS), an essential enzyme in primary metabolism responsible for the post-translational modification of eukaryotic initiation factor 5A. pnas.orgnih.gov

Remarkably, this recruitment of a primary metabolism gene for a role in secondary defense chemistry has occurred independently on at least four separate occasions during the evolution of flowering plants. nih.gov Following each gene duplication event, the new HSS gene copy underwent accelerated evolution with increased rates of non-synonymous mutations, leading to its new function. nih.gov

While the genetic basis for the initial step is clearly established, the genes encoding the enzymes for the subsequent steps—oxidation, cyclization, hydroxylation, and desaturation—have not yet been definitively identified. nih.govresearchgate.net It is hypothesized that enzymes such as copper-dependent diamine oxidases and cytochrome P450 monooxygenases are involved in these later oxidative transformations, including the stereospecific hydroxylation and desaturation steps. wikipedia.org However, the specific genes responsible for these conversions in this compound-producing plants remain to be isolated and characterized.

The table below details the known genetic and enzymatic components of the this compound biosynthetic pathway.

| Step | Enzyme | Gene | Function | Evolutionary Origin |

| First Committed Step | Homospermidine Synthase (HSS) | HSS | Catalyzes the formation of homospermidine from putrescine and spermidine. | Evolved from Deoxyhypusine Synthase (DHS) via gene duplication. nih.govnih.gov |

| Later Oxidative Steps | (Hypothesized) | (Unidentified) | Oxidation, cyclization, hydroxylation, and desaturation of the necine base precursor. | Not Applicable |

Further research, including transcriptomic and genomic analyses in pyrrolizidine alkaloid-producing species, is required to fully elucidate the genetic machinery responsible for the complete biosynthesis of this compound.

Metabolic Activation and Biotransformation of Retronecine Type Pyrrolizidine Alkaloids

Intestinal Biotransformation

Contribution of Intestinal Microbiota to N-Oxide Reduction

The intestinal microbiota plays a significant role in the biotransformation of pyrrolizidine (B1209537) alkaloids, particularly in the reduction of PA N-oxides back to their parent, more toxic tertiary alkaloids wur.nlresearchgate.netasianpubs.orgmdpi.comnih.govresearchgate.netfao.orgidexlab.com. Studies have shown that human intestinal bacteria effectively reduce PA N-oxides, such as those of isoline (B1672250) and monocrotaline (B1676716), to their corresponding parent alkaloids researchgate.netasianpubs.orgresearchgate.net. When scaled to a whole-body perspective, the contribution of gut microbiota to this N-oxide reduction can be substantial, potentially exceeding that of the liver wur.nl. The efficiency of this reduction by gut microbiota can vary depending on the specific PA N-oxide wur.nl. This microbial action implies that PA N-oxides, often considered detoxification products, can be reconverted into their toxic parent PAs within the gastrointestinal tract, posing a risk to human health wur.nlmdpi.comnih.govidexlab.comthieme-connect.com. For instance, indicine (B129459) N-oxide, which exhibits antitumor activity with reduced toxicity, is metabolized to indicine by both hepatic microsomal fractions and gut flora nih.gov. Furthermore, neomycin and erythromycin, which reduce anaerobic gut bacteria, lead to decreased plasma levels and urinary excretion of indicine, highlighting the role of gut flora in this conversion nih.gov.

Biotransformation of Pyrrolizidine Alkaloid N-Oxides

Pyrrolizidine alkaloid N-oxides (PANOs) are formed through the N-oxidation of the necine bases of retronecine- and heliotridine-type PAs, a process catalyzed by flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP450) enzymes mdpi.comcfs.gov.hknih.govresearchgate.net. While PANOs are generally considered detoxification products due to their increased water solubility and easier excretion, they can also be metabolically converted back to their parent PAs cfs.gov.hknih.gov. This interconversion is a critical aspect of PA toxicology, as the parent PAs are often the precursors to the highly toxic pyrrolic metabolites cfs.gov.hknih.gov.

Metabolic Conversion to Parent Pyrrolizidine Alkaloids

The metabolic conversion of PA N-oxides back to their parent alkaloids is a significant pathway that can reintroduce toxicity. This reduction process is mediated by both intestinal microbiota and hepatic enzymes wur.nlresearchgate.netasianpubs.orgmdpi.comnih.govresearchgate.netidexlab.comnih.gov. Studies using human liver microsomes have demonstrated that this compound-based PA N-oxides can be reduced to their corresponding parent pyrrolizidine alkaloids, which are then further activated to dehydropyrrolizidine alkaloids (DHPAs) nih.gov. When scaled to a whole body, the intestinal microbiota's contribution to PA N-oxide reduction can be more significant than that of the liver wur.nl. This microbial reduction is a crucial step in the bioactivation pathway, as the resulting parent PAs are subsequently metabolized into reactive pyrrolic intermediates responsible for toxicity wikipedia.orgmdpi.comidexlab.com. For example, research has shown that human intestinal bacteria mediate the reduction of isoline and monocrotaline N-oxides to their parent alkaloids researchgate.netasianpubs.orgresearchgate.net. This process implies that PA N-oxides, while less reactive, can serve as a reservoir for the more toxic parent compounds wur.nlnih.govthieme-connect.com.

Detoxification Pathways

While PAs are known for their toxicity, the body possesses several pathways to detoxify them, primarily involving hydrolysis and conjugation. These pathways aim to render the compounds less reactive and facilitate their excretion.

Glutathione (B108866) Conjugation and Glutathione S-Transferase (GST) Activity

Glutathione (GSH) conjugation, catalyzed by glutathione S-transferases (GSTs), is a major detoxification pathway for pyrrolizidine alkaloids and their reactive metabolites mdpi.comnih.govmdpi.comidexlab.commdpi.comontosight.ainih.govavma.orgresearchgate.net. GSTs conjugate GSH to electrophilic compounds, including the pyrrolic metabolites formed during PA activation, making them more water-soluble and thus easier to excrete mdpi.comnih.govmdpi.comidexlab.commdpi.comontosight.ainih.gov. This conjugation process effectively reduces the reactivity of these intermediates, preventing their covalent binding to cellular macromolecules like proteins and DNA mdpi.comnih.govmdpi.comidexlab.commdpi.comnih.gov. The activity of GSTs is crucial in mitigating PA-induced toxicity, and alterations in GST activity have been observed in response to PA exposure mdpi.comddtjournal.com. For instance, clivorine, an otonecine-type PA, increased GST activity in human liver cells, suggesting a role for cellular GST in regulating clivorine-induced hepatotoxicity ddtjournal.com. However, high levels of reactive PA intermediates can deplete the cellular GSH pool, leading to severe oxidative damage mdpi.com.

Hydrolysis to Necine Bases and Necic Acids

Hydrolysis of the ester bonds within the PA molecule is a significant detoxification route, yielding the necine base and necic acids wikipedia.orgmdpi.comcfs.gov.hknih.govresearchgate.netavma.orgencyclopedia.pubup.ac.zae-lactancia.orgscielo.org.mx. These hydrolysis products, such as this compound and its corresponding necic acids, are generally considered non-toxic wikipedia.orgmdpi.comcfs.gov.hknih.govencyclopedia.pubup.ac.zae-lactancia.orgscielo.org.mx. This pathway is mediated by esterases, particularly liver microsomal carboxylesterases nih.govresearchgate.netencyclopedia.pub. The susceptibility of PAs to hydrolysis is influenced by the structure of the necic acid moiety; shorter, unbranched acid chains facilitate hydrolysis, leading to less toxic compounds that are readily excreted cfs.gov.hkup.ac.za. Conversely, macrocyclic diesters with complex acid moieties are less prone to hydrolytic detoxification and are therefore more toxic cfs.gov.hkup.ac.za. This hydrolysis pathway is a primary mechanism for clearing PAs from the body nih.govup.ac.za.

Mechanisms of Retronecine Mediated Biological Activity and Toxicity

Genotoxicity and Mutagenicity

DNA Cross-linking and DNA-Protein Cross-links

Table 1: Relative Potency of Pyrrolizidine (B1209537) Alkaloids in Causing DNA Cross-linking

| Compound Class/Specific Compound | Relative Potency in DNA Cross-linking |

| Macrocyclic compounds | High |

| Seneciphylline | Highest |

| Riddelliine | Very High |

| Retrorsine (B1680556) | High |

| Senecionine | High |

| Open diester compounds | Moderate |

| Heliosupine | Moderate |

| Latifoline | Moderate |

| Monocrotaline (B1676716) | Moderate |

| Retronecine | Low |

Data compiled from various studies, indicating a general trend in potency mdpi.com.

Chromosomal Aberrations and Sister Chromatid Exchange

Pyrrolizidine alkaloids, as a class, are known to induce genotoxic effects such as sister chromatid exchange (SCE) and chromosomal aberrations mdpi.comnih.govnih.gov. These effects are indicative of DNA damage and can lead to genomic instability. Studies have shown that certain PAs can induce SCE in human lymphocytes and chromosomal aberrations in mammalian cell lines nih.goviarc.fr. Specifically, dehydrothis compound (B1196577), a metabolite derived from this compound-type PAs, has been identified as a genotoxic agent capable of inducing both SCE and chromosomal aberrations iarc.fr. While direct evidence for this compound itself inducing these effects is limited, its structural role in forming genotoxic metabolites is significant mdpi.comnih.gov.

Cytotoxicity

The cytotoxicity of pyrrolizidine alkaloids is a well-documented phenomenon, primarily mediated by their metabolically activated pyrrolic derivatives wikipedia.orgencyclopedia.pub. These reactive metabolites can cause cellular damage through various mechanisms, including the formation of DNA and protein adducts encyclopedia.pubontosight.ai. However, this compound, in its free base form, has been found to exhibit minimal or no direct cytotoxic effects in several in vitro assays.

Inhibition of Colony Formation

Assays assessing the inhibition of colony formation are sensitive indicators of a compound's ability to impair cell proliferation and survival. Studies investigating the effects of various pyrrolizidine alkaloids have consistently shown that this compound, as the necine base, does not significantly inhibit colony formation nih.govresearchgate.net. In contrast, macrocyclic PAs with alpha,beta-unsaturation, and particularly their pyrrolic metabolites (e.g., dehydrosenecionine, dehydromonocrotaline, dehydrothis compound), demonstrate potent inhibition of colony formation, often more so than their parent esterified compounds nih.govresearchgate.netusu.edu. This suggests that the esterification and subsequent metabolic activation are crucial for the anti-proliferative activity associated with the this compound structural class.

Neurotoxicity of this compound

While hepatotoxicity is the most extensively documented adverse effect of pyrrolizidine alkaloids, evidence suggests that these compounds can also exert neurotoxic effects. The precise mechanisms underlying PA-induced neurotoxicity are not fully elucidated, but research indicates potential disruption of neuronal signaling pathways.

Pyrrolizidine alkaloids are thought to interrupt the transmission of neuronal signals by affecting neuronal receptors, ion channels, and enzymes crucial for neurotransmitter degradation scielo.org.mx. Some studies suggest that PAs may act as antagonists of muscarinic acetylcholine (B1216132) receptor M1, potentially contributing to neuro-oncological toxicities nih.gov. Monocrotaline, a well-known this compound-type PA, has demonstrated neurotoxic effects in in vitro models involving astrocytes and neurons. Exposure to monocrotaline induced astrogliosis and reduced neurite length, effects attributed to the metabolic activation of the alkaloid by astrocyte cytochrome P450 (CYP450) enzymes researchgate.net. This highlights the potential for PAs to impact central nervous system function, although further research is needed to fully characterize these effects and their specific molecular targets.

Comparative Toxicity Studies

The toxicity of pyrrolizidine alkaloids is not uniform; it varies significantly based on their chemical structure, particularly the necine base and the esterification pattern. Comparative studies are essential for understanding these structure-activity relationships.

This compound-Type vs. Otonecine-Type Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are broadly classified into four main types based on their necine base structure: this compound-type, heliotridine-type, otonecine-type, and platynecine-type scielo.org.mxnih.govencyclopedia.pubwikipedia.orgresearchgate.netmdpi.commdpi.comjfda-online.commdpi.com. This compound-type and heliotridine-type PAs are structural isomers, while otonecine-type PAs share a similar unsaturated pyrrolizidine core but possess a methylated nitrogen atom. Platynecine-type PAs are characterized by a saturated necine base.

The presence of a 1,2-double bond in the necine base is a critical determinant of PA toxicity, making this compound-, heliotridine-, and otonecine-type PAs generally more toxic than platynecine-type PAs, which lack this unsaturation and are considered less or non-toxic encyclopedia.pubresearchgate.netmdpi.commdpi.com.

The comparative toxicity between this compound-type and otonecine-type PAs is a subject of ongoing research, with some studies indicating otonecine-type PAs may be more toxic, potentially due to greater metabolic activation by CYP3A4 leading to increased DNA and protein adduct formation mdpi.com. Conversely, other research suggests this compound-type PAs might exhibit higher toxicity nih.gov. A key structural difference is that otonecine-type PAs, due to the methylation of their nitrogen atom, are unable to form N-oxides, a modification common in this compound-type PAs nih.govencyclopedia.pubwikipedia.orgmdpi.com. Both types of PAs require metabolic activation by CYP450 enzymes to form reactive pyrrolic metabolites, which are responsible for their toxic effects wikipedia.orgresearchgate.netmdpi.comjfda-online.com.

Table 1: Comparison of this compound-Type vs. Otonecine-Type PAs

| Feature | This compound-Type PAs | Otonecine-Type PAs |

| Necine Base | 1,2-Unsaturated (this compound) | 1,2-Unsaturated (Otonecine) |

| Nitrogen Atom | Unmethylated | Methylated |

| N-Oxidation | Can form N-oxides | Cannot form N-oxides |

| Metabolic Activation | Requires CYP450 activation to dehydro-PAs/pyrrolic esters | Requires CYP450 activation to dehydro-PAs/pyrrolic esters |

| General Toxicity | Toxic | Toxic |

| Comparative Potency | Variable findings; some studies suggest higher toxicity than otonecine-type nih.gov | Variable findings; some studies suggest higher toxicity than this compound-type oup.com, potentially due to greater CYP3A4 activation mdpi.com |

Pyrrolizidine Alkaloids vs. Pyrrolizidine Alkaloid N-Oxides

Pyrrolizidine alkaloids (PAs) frequently occur in plants alongside their corresponding N-oxides (PANOs). Generally, PANOs are considered less toxic than their parent PAs, although they can still exert toxicity mdpi.comfrontiersin.orgthieme-connect.comnih.govresearchgate.netresearchgate.netnih.govnih.govx-mol.com.

The toxicity of PANOs is primarily mediated through their metabolic conversion. In the gastrointestinal tract and liver, PANOs can be reduced to their parent PAs by intestinal microbiota and hepatic enzymes, including CYP450 monooxygenases researchgate.netnih.gov. Once converted back to the parent PA, they undergo the same metabolic activation pathway, yielding reactive pyrrolic metabolites that bind to cellular macromolecules, leading to toxicity frontiersin.orgthieme-connect.comresearchgate.netx-mol.com.

The lower toxicity of PANOs compared to PAs is partly attributed to their reduced lipophilicity, which results in poorer cellular absorption researchgate.net. The relative potency (REP) of PANOs compared to their parent PAs can vary depending on the specific endpoint measured and whether the role of intestinal microbiota in their reduction is considered frontiersin.orgnih.gov.

Structure Activity Relationships in Retronecine Toxicity

Influence of Necine Base Unsaturation (1,2-Double Bond)

A critical determinant of PA toxicity is the presence of a double bond between the C-1 and C-2 positions within the pyrrolizidine (B1209537) ring system. Necine bases like retronecine, heliotridine (B129409), and otonecine (B3428663) possess this 1,2-unsaturation, which is essential for their metabolic activation into toxic pyrrolic species. In contrast, necine bases with a saturated pyrrolizidine ring, such as platynecine, are generally considered non-toxic or significantly less toxic because they cannot undergo the necessary dehydrogenation to form the reactive intermediates. mdpi.comencyclopedia.pubnih.govgla.ac.ukresearchgate.netmdpi.comnih.govacs.orgmdpi.comwikipedia.orgphytolab.comoup.com

The 1,2-double bond facilitates the initial step of metabolic activation by CYP450 enzymes, leading to the formation of dehydro-PAs (DHPA/DHP). These intermediates are highly reactive and can alkylate DNA and proteins, initiating the cascade of toxic events. Therefore, the presence of this unsaturation is a prerequisite for the characteristic hepatotoxicity and genotoxicity associated with PAs.

| Necine Base Type | Key Feature | Metabolic Activation Potential | Relative Toxicity |

| Unsaturated | 1,2-double bond | High | Toxic |

| Saturated | No 1,2-double bond | Low/None | Non-toxic |

Impact of Esterification Patterns

The esterification of the hydroxyl groups on the necine base, typically at the C-7 and C-9 positions, with necic acids is vital for PA toxicity. The nature and number of these ester linkages significantly influence the compound's potency. PAs can exist as monoesters, open-ring diesters, or macrocyclic diesters. nih.govgla.ac.ukmdpi.comnih.govacs.orgsemanticscholar.orgphytolab.comoup.comthieme-connect.comscielo.org.mxmdpi.compsu.eduresearchgate.netthieme-connect.commdpi.comnih.gov

Monoesters

Monoesters, where only one hydroxyl group is esterified, are generally considered to be less toxic than their diester counterparts. They tend to produce fewer pyrrole-protein adducts, a marker of metabolic activation and toxicity. mdpi.comnih.govnih.govacs.orgmdpi.comthieme-connect.commdpi.comnih.govnih.govmdpi.com

Macrocyclic Diesters

Macrocyclic diesters, where the necine base is esterified with a dicarboxylic acid to form a ring structure, are generally regarded as the most potent and toxic among PAs. These compounds often lead to the highest levels of pyrrole-protein adduct formation, correlating with enhanced hepatotoxicity. mdpi.comnih.govnih.govacs.orgsemanticscholar.orgphytolab.comoup.commdpi.compsu.eduresearchgate.netthieme-connect.comnih.govmdpi.comcabidigitallibrary.org

| Esterification Type | Relative Toxicity | Pyrrole-Protein Adduct Formation |

| Monoester | Low | Least |

| Open-Ring Diester | Intermediate | High |

| Macrocyclic Diester | High | Highest |

Note: While macrocyclic diesters are generally considered the most toxic, some studies indicate that open-ring diesters can also produce very high levels of pyrrole-protein adducts, suggesting a complex interplay of factors. nih.govacs.orgthieme-connect.com

Role of Hydroxyl Group Positions and Stereochemistry

The presence and position of hydroxyl groups on the necine base are critical for esterification, which in turn dictates toxicity. This compound and heliotridine are diastereoisomers, differing in the stereochemistry at the C-7 position. encyclopedia.pubmdpi.commdpi.comwikipedia.orgmdpi.comnih.gov While both are toxic, some studies suggest variations in their potency. For instance, this compound-type PAs have been reported to produce more pyrrole-protein adducts than otonecine-type PAs with similar necic acids, indicating that the necine base structure itself influences toxic potency. nih.govacs.orgidexlab.com

Furthermore, the specific location of esterification can impact toxicity. For example, one study noted that hepatotoxicity was confirmed for 7-angelylheliotridine, but not observed for 9-angelylheliotridine or 7- and 9-angelylthis compound, highlighting the importance of the precise position of esterification. nih.gov

Effects of Specific Substituents (e.g., Methylation at O7)

Modifications to the necine base structure beyond esterification can also influence toxicity. For instance, otonecine-type PAs possess a methylated nitrogen atom in their core structure. This methylation prevents the N-oxidation pathway, which is a known detoxification route for other PA types. mdpi.comencyclopedia.pub

While the prompt specifically mentions methylation at O7 of this compound, direct comparative toxicity data for O7-methylated this compound versus the parent compound is not extensively detailed in the provided search results. However, the general principle remains that structural modifications can alter metabolic activation, detoxification pathways, and ultimately, the toxicological profile of PAs. ontosight.ai

Compound List:

this compound

Pyrrolizidine alkaloids (PAs)

Heliotridine

Otonecine

Platynecine

Dehydropyrrolizidine alkaloids (DHPA/DHP)

Pyrrole-protein adducts (PPA)

Seneciphylline

Riddelliine

Heliotrine

Lycopsamine

Intermedine

Senecionine

Sengkirkine

Clivorine

Usaramine

Vulgarine

Echiuvulgarine

Acetylvulgarine

Acetyl echimidine

Rosmarinecine

Trachelanthamidine

Isoretronecanol

Laburnine

Jaconinecic

Junceine

Junceic

(-)-Viridifloric

Monocrotalic

Isatinecic

Riddelliic

(+)-Trachelanthic

Sceleranecic

Senecic

Seneciphyllic

Senecivernic

Trichodesmic

Retronecic

O7-Angeloylthis compound

Isatidine

Sceleratine

Chlorodeoxysceleratine (merenskine)

Integerrimine

Seneremophilondiol

Senescaposone

Isosenescaposone

Synthanecine A

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach used to establish correlations between the chemical structure of compounds and their biological or toxicological activity. For pyrrolizidine alkaloids (PAs), a diverse group of plant-derived toxins, understanding structure-toxicity relationships is crucial due to the limited availability of experimental data for many congeners oup.comnih.govdatadryad.orgoup.comresearchgate.netresearchgate.net. QSAR models aim to predict the toxic potential of these compounds based on their molecular descriptors, thereby facilitating risk assessment and the identification of structural alerts associated with toxicity oup.comnih.govdatadryad.orgoup.comnih.gov. Specifically, QSAR has been applied to predict the hepatotoxic potential of a broad spectrum of PAs, offering insights into how variations in their chemical architecture influence their capacity to induce liver damage oup.comnih.govdatadryad.orgoup.com.

Prediction of Hepatotoxic Potential

A significant study by Schöning et al. (2017) employed QSAR methodologies to predict the hepatotoxic potential of over 600 different pyrrolizidine alkaloids oup.comnih.govdatadryad.orgoup.comresearchgate.netresearchgate.net. These models were developed using a dataset specifically curated for acute hepatotoxicity in humans, aiming to overcome the bottleneck of limited in vitro and in vivo investigations for individual PAs oup.comnih.govdatadryad.orgoup.com. The QSAR analysis identified a set of molecular predictors that were instrumental in forecasting the hepatotoxic potential of each compound within the analyzed dataset oup.comnih.govdatadryad.orgoup.com. The study's findings underscored that structural differences among PAs have a pronounced influence on their toxicity, enabling the establishment of a comprehensive hepatotoxic rank order across various structural categories oup.comnih.govdatadryad.orgoup.comresearchgate.netmdpi.com.

Application of Random Forests and Artificial Neural Networks

To achieve robust predictions of hepatotoxic potential, the study by Schöning et al. (2017) utilized two prominent machine learning algorithms: Random Forests (RF) and Artificial Neural Networks (ANN) oup.comnih.govdatadryad.orgoup.comresearchgate.netresearchgate.net. These algorithms were trained on the aforementioned dataset of human acute hepatotoxicity to build predictive models oup.comnih.govdatadryad.orgoup.com. The application of these advanced computational techniques allowed for the systematic evaluation of how specific structural features of PAs correlate with their hepatotoxic activity.

Table 1: Hepatotoxic Rank Order of Pyrrolizidine Alkaloid Structural Features

| Structural Feature | Rank Order (Highest to Lowest Hepatotoxicity) |

| Necine Base | Otonecine > this compound > Platynecine |

| Necine Base Modification | Dehydropyrrolizidine >> Tertiary PA = N-oxide |

| Necic Acid | Macrocyclic Diester ≥ Open-ring Diester > Monoester |

*Data derived from Schöning et al., 2017 oup.comnih.govdatadryad.orgoup.com.

Advanced Analytical Methodologies for Retronecine and Its Metabolites

Chromatographic Techniques

Chromatographic separation is essential for isolating retronecine and related alkaloids from complex sample extracts. d-nb.info Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) form the basis of most analytical methods. researchgate.net The choice of technique often depends on the volatility and polarity of the target analytes and the required sensitivity and selectivity of the assay. mdpi.comarxiv.org

HPLC is a widely used technique for the analysis of PAs due to its applicability to a broad range of compounds without the need for volatilization. sci-hub.se It is particularly suitable for analyzing PA N-oxides, which are polar and thermally unstable, alongside their corresponding tertiary PA bases. mdpi.com

HPLC coupled with a Diode Array Detector (DAD) is a common approach for PA analysis. researchgate.netresearchgate.net However, a significant limitation is that many PAs, including the this compound base, lack a strong chromophore, which results in poor sensitivity when using UV-Vis detection. sci-hub.se To overcome this, methods involving pre-column derivatization have been developed to introduce a chromophore into the molecule.

One established method involves reacting this compound esters-type PAs (RET-PAs) with o-chloranil, followed by coupling with 4-dimethylaminobenzaldehyde (DMAB, Ehrlich's reagent). sci-hub.senih.gov This reaction produces a common colored this compound marker, a 7-ethoxy-1-ethoxylmethyl this compound derivative, which can be reliably detected and quantified. sci-hub.sewestminster.ac.uk This derivatization allows for the total quantification of RET-PAs because different parent alkaloids produce the same chromogenic product. nih.gov Another approach uses o-chloranil in a methanolic solution, which, upon heating, yields an oxidative derivative detectable at a maximal absorption of 223 nm. nih.gov

| Parameter | Value | Reference |

| Derivatization Agents | o-chloranil and Ehrlich's reagent | sci-hub.senih.gov |

| Common Product | 7-ethoxy-1-ethoxylmethyl this compound derivative | sci-hub.senih.gov |

| Detection Wavelength | 223 nm (o-chloranil method) | nih.govsigmaaldrich.com |

| Column | C18 | nih.govsigmaaldrich.com |

| Mobile Phase | Isocratic elution of methanol (B129727) and aqueous 0.01% triethylamine (B128534) (pH 4) | nih.govsigmaaldrich.com |

| Limit of Detection (LOD) | 0.26 nmol/mL | westminster.ac.uknih.gov |

| Limit of Quantitation (LOQ) | 0.79 nmol/mL | westminster.ac.uknih.gov |

This interactive table summarizes the parameters for an HPLC-DAD method for this compound esters-type PAs involving derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. arxiv.org However, most PAs and their N-oxides are non-volatile, necessitating chemical modification before analysis. mdpi.comarxiv.org The standard GC-MS approach involves the reduction of 1,2-unsaturated PAs to their respective necine bases, primarily this compound and heliotridine (B129409). d-nb.infonih.gov This step is often followed by derivatization to increase volatility. arxiv.orgresearchgate.net

This method allows for the quantification of the total amount of 1,2-unsaturated this compound-type PAs but results in the loss of information about the original ester structure. arxiv.orgnih.gov A common procedure involves extraction with an aqueous acid solution, purification, reduction of the alkaloids to their backbone structures, and subsequent derivatization with agents like heptafluorobutyric anhydride (B1165640) (HFBA). researchgate.net Despite the extensive sample preparation, GC-MS provides high selectivity and sensitivity. arxiv.org Validation studies for the analysis of this compound derivatives in complex matrices like honey have demonstrated good performance. d-nb.info

| Validation Parameter | Finding | Matrix | Reference |

| Recovery (Retrorsine) | 81.8% - 94.4% | Feed Materials | researchgate.net |

| Recovery (Retrorsine N-oxide) | 72.7% - 85.5% | Feed Materials | researchgate.net |

| Repeatability (RSD) | 3.9% - 8.6% | Honey | d-nb.info |

| Reproducibility (RSD) | 10.6% - 17.8% | Honey | d-nb.info |

| Limit of Quantitation (LOQ) | 10 µg/kg | Feed Materials | researchgate.net |

This interactive table presents validation data for GC-MS methods used to quantify this compound derivatives in different matrices.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the most effective and widely used technique for the analysis of this compound and its parent PAs. researchgate.netmdpi.com It offers high sensitivity and selectivity, allowing for the direct analysis of crude extracts with minimal sample preparation and without the need for derivatization. mdpi.comscielo.br Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particles, provide faster analysis times and superior resolution compared to conventional HPLC. arxiv.orgnih.gov

LC-MS/MS methods can simultaneously detect and quantify a wide range of PAs and their N-oxides in a single run. mdpi.com The European Food Safety Authority (EFSA) recommends GC-MS and LC-MS/MS for the determination of PAs in food and feed. researchgate.net The use of advanced mass analyzers like Quadrupole Time-of-Flight (QTOF) provides high-resolution mass data, further enhancing identification confidence. nih.govsigmaaldrich.com

Precursor Ion Scanning (PIS) is a powerful MS/MS scan mode for the targeted screening of compounds that share a common structural moiety. researchgate.netnih.gov This technique is ideally suited for identifying toxic PAs, as 1,2-unsaturated this compound-type structures yield characteristic fragment ions upon collision-induced dissociation (CID). psu.edu

In a typical PIS experiment on a triple quadrupole mass spectrometer, the first quadrupole scans a range of precursor ions, which are fragmented in the collision cell (second quadrupole). The third quadrupole is set to transmit only specific, characteristic product ions. psu.edu For this compound-type PAs, the most characteristic product ions are observed at a mass-to-charge ratio (m/z) of 120 and 138. mdpi.comarxiv.orgnih.gov By scanning for all parent ions that produce these fragments, one can selectively detect potential this compound-type PAs in a complex mixture, even without reference standards for every compound. nih.govpsu.edu This approach significantly improves the sensitivity and specificity of screening methods. nih.gov

| PA Type | Characteristic Product Ions (m/z) | Technique | Reference |

| This compound-type | 120, 138, 93-94 | LC-MS/MS (PIS) | psu.edu |

| This compound-type | 120, 138 | UPLC-MS/MS (PIS) | nih.gov |

| Otonecine-type | 168, 150 | UPLC-MS/MS (PIS) | arxiv.orgnih.gov |

This interactive table shows the characteristic product ions used in Precursor Ion Scanning (PIS) to screen for different types of pyrrolizidine (B1209537) alkaloids.

High-Resolution Mass Spectrometry (HRMS), often utilizing TOF or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). researchgate.netnih.gov This capability allows for the determination of the elemental composition of parent and fragment ions, which is invaluable for the structural elucidation of known and novel this compound metabolites. nih.govnih.gov

UHPLC coupled with HRMS instruments like QTOF-MS is a state-of-the-art method for both profiling and quantifying PAs. nih.govnih.gov The analysis of high-resolution tandem mass spectra (MS/MS) reveals characteristic fragmentation patterns that can distinguish between different PA classes (e.g., monoesters, open-chain diesters, and macrocyclic diesters). mjcce.org.mk For all this compound-type PAs, fragment ions at m/z 120 and 138 are consistently observed. mjcce.org.mk However, additional diagnostic ions can help to further classify the structure. For example, the presence of a fragment at m/z 94 is indicative of monoesters esterified at the C9 position of the this compound base. mjcce.org.mk This level of detail has enabled the identification of dozens of PAs, including novel structures, in various plant species. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-QTOF)

Spectrometric Techniques

Spectrometry, particularly when coupled with mass analysis, forms the cornerstone of modern analytical efforts for identifying and quantifying this compound. These methods provide detailed structural information and high sensitivity.

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the direct analysis of solids, liquids, and gases with minimal to no sample preparation. jeol.comwikipedia.org The DART ion source operates by exposing the sample to a heated stream of gas, typically helium or nitrogen, which contains electronically or vibronically excited-state species (metastables). wikipedia.org These excited-state species initiate a series of ion-molecule reactions with atmospheric water and the sample molecules, leading to soft ionization, predominantly forming protonated molecules [M+H]⁺ in the positive-ion mode. wikipedia.org

The major advantage of DART-MS is its speed and operational simplicity. It can acquire high-resolution, accurate-mass spectra in real-time by simply placing a sample, such as a plant leaf or a liquid on a glass rod, in the path of the ion source. jeol.comwikipedia.org This eliminates time-consuming extraction and chromatography steps. wikipedia.org Given its ability to analyze a wide variety of samples in their native state, including plant materials, beverages, and biofluids, DART-MS presents a powerful tool for the rapid screening and identification of this compound and its metabolites on various surfaces and in complex matrices. jeol.comnih.gov The technique's versatility makes it suitable for applications in food safety, forensic science, and quality control where rapid detection of contaminants like PAs is essential. nih.govbruker.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules, including this compound. mdpi.comnih.gov Both ¹H-NMR and ¹³C-NMR have been used to characterize the this compound structure and its derivatives. d-nb.info Furthermore, advanced NMR techniques have been employed to investigate the stereochemistry of this compound's biosynthesis. researchgate.net For instance, Deuterium (²H) NMR spectroscopy was used to determine the mode of incorporation of precursors into this compound, providing insight into the stereospecificity of the biosynthetic pathways. researchgate.net

NMR is also a powerful method for studying intermolecular interactions. A study investigating the interaction between this compound and p-sulfonic acid calix nih.govarene used ¹H NMR and Diffusion-Ordered Spectroscopy (DOSY) NMR experiments. researchgate.net The formation of a stable inclusion complex was confirmed by observing significant changes in the chemical shifts of this compound's protons and a marked reduction in its diffusion coefficient upon binding to the calixarene. researchgate.net This demonstrates NMR's utility not only for structural identification but also for investigating the molecular interactions of this compound with potential sequestering agents. researchgate.net

Table 1: Diffusion Coefficient Data for this compound and its Complex Data derived from Diffusion-Ordered Spectroscopy (DOSY) NMR experiments at 298 K. researchgate.net

| Compound/Complex | Diffusion Coefficient (D) (m²/s) |

| Free this compound | 5.86 x 10⁻¹⁰ |

| This compound / p-sulfonic acid calix nih.govarene Complex | 4.52 x 10⁻¹⁰ |

Immunoassays (e.g., ELISA)

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive and specific method for detecting and quantifying trace amounts of toxins like this compound. These assays utilize the specific binding affinity between an antibody and its target antigen. Polyclonal antibody-based competitive ELISAs have been successfully developed for the detection of this compound and other PAs in the parts-per-billion (ppb) range. nih.govacs.org

In a competitive ELISA format, the sample containing the target analyte (this compound) competes with a labeled or immobilized this compound-conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. One such this compound-based ELISA demonstrated a 50% inhibition (I₅₀) value of 3000 ± 600 ppb and had detection limits ranging from 600 to 10,000 ppb. nih.govacs.org Another system, using antibodies developed against a retronamine-BSA conjugate, showed that mouse antibodies could detect this compound with an I₅₀ of 1.1 ppm. acs.org The specificity of these assays is crucial; for example, monoclonal antibodies developed against the larger PA retrorsine (B1680556) showed no cross-reactivity with the this compound base, highlighting the ability to generate highly specific antibodies. researchgate.net

Table 2: Performance of Different ELISA Systems for Pyrrolizidine Alkaloid Detection

| Target Alkaloid | Antibody Type | I₅₀ Value (ppb) | Detection Limits (ppb) | Source(s) |

| This compound | Polyclonal | 3000 ± 600 | 600 - 10,000 | nih.gov, acs.org |

| Retrorsine | Polyclonal | 0.9 ± 0.2 | 0.5 - 10 | nih.gov, acs.org |

| Monocrotaline (B1676716) | Polyclonal | 36 ± 9 | 5 - 500 | nih.gov, acs.org |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their differential migration in an electric field within a narrow capillary. d-nb.info It is recognized as a sophisticated method for the analysis of PAs. mdpi.com CE, especially when coupled with mass spectrometry (CE-MS), provides a powerful platform for the precise quantification and identification of metabolites like this compound. researchgate.net The technique offers advantages such as high separation efficiency, short analysis times, and the requirement of very small sample volumes. Its application is noted in the broader analysis of PA-containing extracts, where it serves as an effective separation tool prior to detection. mdpi.comd-nb.info

Derivatization Strategies for Enhanced Detection and Quantification

Chemical derivatization is a strategy used to improve the analytical properties of a target molecule. For this compound and its esters, derivatization can enhance detectability, particularly for UV or colorimetric analysis, and can solve challenges related to the lack of commercially available standards for every PA.

An improved method for the quantitative analysis of total this compound esters-type PAs (RET-PAs) in plant extracts involves a pre-column derivatization step using o-chloranil and Ehrlich's reagent. westminster.ac.uknih.gov This reaction is highly effective because it converts various RET-PAs into a single, common colored marker: a 7-ethoxy-1-ethoxylmethyl this compound derivative. westminster.ac.uknih.govsci-hub.se

The formation of a common derivative overcomes a major hurdle in PA analysis, as it allows for the total quantification of all RET-PAs in a sample using any single, readily available RET-PA as a calibration standard. westminster.ac.uknih.gov The reaction has been optimized to proceed for 4 hours at 25 °C. sci-hub.se The resulting derivative can be analyzed by high-performance liquid chromatography (HPLC) with UV detection. This derivatization strategy significantly enhances the sensitivity of detection and the accuracy of quantification for this class of alkaloids. nih.gov

Table 3: Performance of the Derivatization Method for Total RET-PAs Based on derivatization with o-chloranil and Ehrlich's reagent followed by HPLC analysis. westminster.ac.uknih.govsci-hub.se

| Parameter | Value |

| Reagents | o-Chloranil, Ehrlich's reagent (4-dimethylaminobenzaldehyde) |

| Common Derivative | 7-ethoxy-1-ethoxylmethyl this compound derivative |

| Limit of Detection (LOD) | 0.26 nmol/mL |

| Limit of Quantitation (LOQ) | 0.79 nmol/mL |

Biomarker Detection and Quantification

The toxicity of this compound, a necine base of many pyrrolizidine alkaloids (PAs), is contingent upon its metabolic activation in the liver by cytochrome P450 (CYP) enzymes. nih.govnih.gov This process generates highly reactive pyrrolic metabolites, primarily dehydropyrrolizidine alkaloids (dehydro-PAs) like dehydrothis compound (B1196577) (DHR). nih.govmdpi.com These electrophilic intermediates can covalently bind to cellular nucleophiles such as proteins and DNA, forming adducts. mdpi.comnih.gov The detection and quantification of these adducts have become crucial for developing mechanism-based biomarkers to assess exposure, hepatotoxicity, and tumorigenicity associated with this compound-containing PAs. nih.govmdpi.com

Pyrrole-Protein Adducts as Biomarkers for Liver Injury and Tumorigenicity

The formation of pyrrole-protein adducts is a key initiating event in PA-induced liver injury. nih.govmdpi.com These adducts disrupt cellular protein function, leading to cytotoxicity and organ damage. researchgate.net Consequently, methods for their detection in accessible biological samples, like blood, serve as specific and reliable biomarkers for both exposure and the resultant hepatotoxicity. nih.govjfda-online.com

Research has demonstrated a direct correlation between the levels of hepatic pyrrole-protein adducts and the severity of PA-induced liver injury. mdpi.com These adducts can be detected in both liver tissue and serum, and their presence has been confirmed in rodents and humans exposed to PA-containing herbs. nih.govnih.govjfda-online.com This makes them a valuable tool for the clinical diagnosis of PA-induced liver injury. nih.gov

A significant advancement in analytical methodology involves the cleavage of the sulfur linkage in pyrrole-protein adducts using silver nitrate (B79036) (AgNO₃) in acidified ethanol (B145695). jfda-online.comacs.org This reaction releases the pyrrolic moiety, which then reacts with ethanol to form a stable derivative, 7,9-di-ethoxy-DHP. researchgate.netjfda-online.com This derivative can be readily quantified using sensitive techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). jfda-online.com One method further derivatizes the product with Ehrlich reagent to form 7,9-di-ethoxy-DHP-3-DABA, which is then analyzed by UHPLC-MS. jfda-online.com These methods have been successfully applied to detect pyrrole-protein adducts in the blood of patients with confirmed PA-induced liver injury. nih.govjfda-online.com The quantification of these adducts in serum has shown a dose-dependent increase in animal models treated with retrorsine, a PA containing a this compound base. nih.gov

The utility of serum pyrrole-protein adducts is particularly significant as they can serve as a surrogate biomarker for the more difficult-to-measure DNA adducts, thus indicating potential genetic and carcinogenic risk. nih.gov

Table 1: Analytical Methods for Pyrrole-Protein Adducts

| Analytical Target | Methodology | Sample Matrix | Key Findings | Reference |

| Pyrrole-Protein Adducts | Acidified ethanolic AgNO₃ cleavage followed by UHPLC-MS/MS analysis of 7,9-di-ethoxy-DHP. | Blood, Liver | Developed a quantitative method using an isotopically labeled internal standard; adduct levels correlate with PA type. | acs.org |

| Pyrrole-Protein Adducts | Acidified ethanolic AgNO₃ cleavage, Ehrlich reagent derivatization, and UHPLC-MS analysis. | Blood | First reported detection of pyrrole-protein adducts in humans with PA-induced liver injury. | jfda-online.com |

| Pyrrole-Protein Adducts | UPLC-MS/MS with pre-column derivatization. | Serum, Liver | Established a positive correlation between serum protein adducts, liver protein adducts, and liver DNA adducts in mice. | nih.gov |

DNA Adducts as Biomarkers

The genotoxicity and tumorigenicity of this compound-type PAs are primarily attributed to the formation of DNA adducts by their reactive metabolite, DHR. mdpi.comnih.gov The covalent binding of DHR to DNA nucleobases, particularly guanine (B1146940) and adenine, is considered a critical step in the initiation of carcinogenesis. nih.govmdpi.com Therefore, the detection of these specific DNA adducts serves as a powerful biomarker for assessing genotoxic damage and predicting tumor risk. mdpi.comdntb.gov.ua

A common set of four stable, DHR-derived DNA adducts has been identified as a biological biomarker for liver tumor formation induced by various PAs, including those with a this compound structure. acs.org These adducts are epimeric pairs of 7-hydroxy-9-(deoxyguanosin-N²-yl)dehydrosupinidine (DHP-dG-3 and DHP-dG-4) and 7-hydroxy-9-(deoxyadenosin-N⁶-yl)dehydrosupinidine (DHP-dA-3 and DHP-dA-4). acs.org Their formation has been confirmed in the liver DNA of rats treated with several hepatocarcinogenic PAs, but they are not formed by non-tumorigenic PAs. acs.org

Highly sensitive analytical methods are required to detect these adducts, which often exist at very low levels in biological samples. nih.gov The ³²P-postlabeling method coupled with high-performance liquid chromatography (HPLC) was one of the initial techniques used to detect and quantify a set of DHP-derived DNA adducts. nih.govnih.govmdpi.com This method involves enzymatic DNA digestion, adduct enrichment, labeling with ³²P, and subsequent separation by HPLC. nih.gov

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for both unambiguous identification and accurate quantification of DNA adducts. nih.gov UPLC-MS/MS methods, often using multiple reaction monitoring (MRM) and stable isotope-labeled internal standards, provide high specificity and sensitivity for quantifying the four key DHP-dG and DHP-dA adducts in DNA hydrolysates. nih.govarxiv.orgmdpi.com These advanced techniques have enabled the detection of DHP-derived DNA adducts in various scenarios, including in the liver DNA of rats treated with retrorsine and in cattle poisoned by PA-contaminated feed, underscoring their utility as robust biomarkers of exposure and effect. nih.govnih.gov

Table 2: Analytical Methods for this compound-Derived DNA Adducts

| Adduct(s) | Methodology | Sample Matrix | Key Findings | Reference |

| DHP-derived DNA adducts | ³²P-postlabeling/HPLC | Calf Thymus DNA, Rat Liver DNA | Detected a set of eight DHP-derived DNA adducts in vitro and in vivo after retrorsine administration. | nih.govmdpi.com |

| DHP-dGMP and DHP-dAMP adducts | ³²P-postlabeling/HPLC | In vitro and in vivo | Developed an optimized method for detecting eight DHR-derived DNA adducts. | nih.gov |

| DHP-dG and DHP-dA adducts | UPLC-MS/MS | Mouse Liver DNA | Quantified adducts and established a positive correlation with protein adduct levels. | nih.gov |

| DHP-dG-3, DHP-dG-4, DHP-dA-3, DHP-dA-4 | LC-MS/MS | Rat Liver DNA | Identified these four adducts as a common biomarker for PA-induced liver tumorigenicity; not formed by non-tumorigenic this compound. | acs.org |

Synthetic Chemistry of Retronecine

Novel Synthetic Methodologies

[2+2] Cycloaddition Approaches

Cycloaddition reactions represent a powerful strategy for constructing cyclic frameworks, and [2+2] cycloadditions have been instrumental in the synthesis of pyrrolizidine (B1209537) alkaloids, including retronecine. One notable approach involves the cycloaddition of dichloroketene (B1203229) with chiral enol ethers, a method that allows for the efficient construction of key intermediates with controlled stereochemistry.

A significant contribution in this area is the enantioselective total synthesis of (+)-retronecine, which utilized a [2+2] cycloaddition between dichloroketene and a sterically hindered chiral enol ether researchgate.net. This reaction sequence leads to a common chiral lactam intermediate. Subsequent transformations, including allylic oxidation of a terminal double bond and palladium-catalyzed methoxycarbonylation, were employed to introduce the necessary hydroxymethyl equivalent, ultimately yielding (+)-retronecine researchgate.net. This strategy highlights the utility of [2+2] cycloadditions in establishing the core pyrrolizidine skeleton with high stereocontrol.

Table 1: Key [2+2] Cycloaddition Strategies in Pyrrolizidine Synthesis

| Reaction Type | Key Reagents | Intermediate Type | Target/Related Alkaloid | Key Transformation(s) | Reference |

| [2+2] Cycloaddition | Dichloroketene, Chiral enol ether | Chiral lactam | (+)-Retronecine | Construction of pyrrolizidine core, allylic oxidation, Pd-catalyzed methoxycarbonylation to introduce -CH₂OH. | researchgate.net |

| [2+2] Cycloaddition | Imine alkyne | Four-membered ring | Pyrrolizidine scaffold | Ring opening of the four-membered ring. | rsc.org |

| [2+2] Cycloaddition | Ketenes, Chiral enol ether | Chiral lactam | (+)-Retronecine | Beckmann ring expansion, reduction, stereoselective construction of C-7a stereocenter. | researchgate.net |

Functionalized Nitrone Involvement

The use of nitrones in 1,3-dipolar cycloaddition reactions has emerged as a versatile and highly effective method for the synthesis of pyrrolizidine alkaloids. Functionalized nitrones, in particular, offer precise control over regioselectivity and stereoselectivity, enabling the introduction of specific functional groups critical for the target structure.

A seminal work by Tufariello and Lee demonstrated a highly stereoselective and regioselective synthesis of dl-retronecine employing functionalized nitrones unigoa.ac.incapes.gov.bracs.org. This approach leveraged the reactivity of nitrones as 1,3-dipoles to construct the pyrrolizidine ring system. Specifically, functionalized nitrones were designed to incorporate the necessary hydroxyl group at the C-7 position, a key feature of this compound unigoa.ac.in. This strategy underscores the power of nitrone chemistry in building complex heterocyclic frameworks with defined stereochemistry.

Other research has explored the use of cyclic nitrones derived from chiral pool materials, such as tartaric acid or carbohydrates, to achieve enantioselective syntheses of pyrrolizidine and indolizidine alkaloids ikm.org.mymuni.czresearchgate.net. These methods often involve the 1,3-dipolar cycloaddition of these nitrones with various dipolarophiles, followed by subsequent transformations to access the desired alkaloid structures.

Table 2: Key Nitrone-Based Synthetic Strategies for Pyrrolizidine Alkaloids

| Nitrone Type | Dipolarophile / Reaction Partner | Target/Related Alkaloid | Key Transformation(s) | Reference |

| Functionalized Nitrones | Various | dl-Retronecine | 1,3-Dipolar cycloaddition, introduction of C-7 hydroxyl group. | unigoa.ac.incapes.gov.bracs.org |

| Cyclic Nitrones (chiral) | Various | Pyrrolizidines/Indolizidines | 1,3-Dipolar cycloaddition, stereocontrolled construction of stereocenters. | ikm.org.mymuni.czresearchgate.net |

| 3-Keto-1-pyrroline-1-oxide | Not specified | dl-Retronecine | Cycloaddition to deliver C-7 hydroxyl. | unigoa.ac.in |

Synthesis of this compound Derivatives for Research Purposes

The biological significance of pyrrolizidine alkaloids, including their hepatotoxic and cytotoxic properties, has spurred considerable interest in synthesizing various derivatives and analogues. The development of flexible and effective methods for preparing non-natural pyrrolizidine analogues is crucial for investigating structure-activity relationships (SAR) and identifying compounds with potentially improved therapeutic profiles or reduced toxicity researchgate.net.

Synthetic chemists have employed a range of strategies to modify the this compound core or synthesize related alkaloids, which can be considered derivatives. These efforts include:

Functional Group Modifications: Altering the hydroxyl groups at C-7 and C-9, or modifying the double bond within the pyrrolizidine ring.

Synthesis of Related Alkaloids: Developing routes to compounds like (+)-crotonecine, which share the pyrrolizidine core but possess different esterifications or functionalization patterns, providing valuable comparative data rsc.org.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to access enantiomerically pure this compound derivatives.

Combinatorial Approaches: While not explicitly detailed for this compound derivatives in the surveyed literature, general strategies for alkaloid synthesis often lend themselves to creating libraries of related compounds for screening.

These synthetic endeavors aim to provide researchers with a diverse set of compounds to probe the biological mechanisms of pyrrolizidine alkaloids and to discover novel agents with therapeutic potential.

Compound List:

this compound

Dichloroketene

Chiral enol ether

(+)-Retronecine

(+)-Hyacinthacine A1

Pyrrolizidine alkaloids

Pyrrolizidine

Functionalized nitrones

Cyclic nitrones

dl-Retronecine

(+)-Heliotridine

(-)-Retronecine

(+)-Latifolic acid

(+)-Latifoline

(-)-Hastanecine

(-)-Rosmarinecine

(+)-Crotonecine

Alexine

Australine

Geissman-Waiss lactone

Pharmacological Investigations of Retronecine Derivatives Excluding Dosage/administration

Antimicrobial Activity

Research into the antimicrobial properties of retronecine derivatives has revealed promising activity against a spectrum of microorganisms. These studies often explore the capacity of these compounds to inhibit or kill pathogenic bacteria, fungi, and protozoa.

Several this compound derivatives and related pyrrolizidine (B1209537) alkaloids have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

A novel synthesized pyrrolizidine alkaloid, designated PA-1, exhibited potent antibacterial activity across a range of clinically relevant species. Studies reported minimum inhibitory concentration (MIC) values for PA-1 ranging from 0.0039 to 0.025 mg/mL against Staphylococcus epidermidis, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa mdpi.commdpi.com. PA-1 was particularly effective against S. aureus and E. coli, achieving complete bacterial death within eight hours at specific concentrations mdpi.com.